molecular formula C9H9ClO2 B3109877 5-Chloro-2-ethylbenzoic acid CAS No. 17746-68-8

5-Chloro-2-ethylbenzoic acid

Cat. No. B3109877
CAS RN: 17746-68-8
M. Wt: 184.62 g/mol
InChI Key: OUCXRBNKCBZKFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions such as bromination and nitration . For instance, the preparation of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-2-ethylbenzoic acid is utilized in various synthesis processes and chemical studies. For instance, it serves as an intermediate in synthesizing biologically active compounds, like thiazole carboxylic acids, through processes involving nucleophilic substitution and chlorination (Tu Yuanbiao et al., 2016). Additionally, this compound is instrumental in the regioselective carboxylation of chlorophenols, demonstrating its versatility in chemical synthesis (K. A. Suerbaev et al., 2017).

Crystal Engineering and Structural Analysis

In crystal engineering, this compound is a key component. Its structural characteristics are analyzed using techniques like X-ray diffraction, aiding in the understanding of molecular salts and cocrystals. Such studies are essential in pharmaceutical research and material science (Madhavi Oruganti et al., 2017).

Application in Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the synthesis of complexes with potential cytotoxic properties. Research has demonstrated its reaction with silver oxide and other agents, leading to the formation of complexes that exhibit cytotoxic properties to various cell types, which is significant in cancer research and drug development (Nong Wang, 2013).

properties

IUPAC Name

5-chloro-2-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXRBNKCBZKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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